molecular formula C27H42O6 B12670752 Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate CAS No. 94031-19-3

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate

Cat. No.: B12670752
CAS No.: 94031-19-3
M. Wt: 462.6 g/mol
InChI Key: UVCOMTGXTJUYFT-UHFFFAOYSA-N
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Description

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C27H42O6 It is a derivative of benzene-1,2,4-tricarboxylic acid, where two of the carboxyl groups are esterified with 3,5,5-trimethylhexyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 3,5,5-trimethylhexyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.

    Reduction: 3,5,5-trimethylhexyl alcohol and benzene-1,2,4-tricarboxylic acid.

    Substitution: Various substituted benzene-1,2,4-tricarboxylate derivatives.

Scientific Research Applications

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(3,5,5-trimethylhexyl) phthalate: Similar in structure but derived from phthalic acid instead of benzene-1,2,4-tricarboxylic acid.

    Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,3,5-tricarboxylate: Another isomer with different positional substitution on the benzene ring.

Uniqueness

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is unique due to its specific esterification pattern and the presence of three carboxyl groups, which provide distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.

Properties

CAS No.

94031-19-3

Molecular Formula

C27H42O6

Molecular Weight

462.6 g/mol

IUPAC Name

2,4-bis(3,5,5-trimethylhexoxycarbonyl)benzoic acid

InChI

InChI=1S/C27H42O6/c1-18(16-26(3,4)5)11-13-32-24(30)20-9-10-21(23(28)29)22(15-20)25(31)33-14-12-19(2)17-27(6,7)8/h9-10,15,18-19H,11-14,16-17H2,1-8H3,(H,28,29)

InChI Key

UVCOMTGXTJUYFT-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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